1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine
Description
1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₂₄H₂₆N₆ and an average molecular weight of 398.514 g/mol . Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methylbenzyl group at the 1-position and a 4-(2-methylphenyl)piperazinyl moiety at the 4-position. The compound’s SMILES notation is Cc1ccc(CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5C)cc1, and its InChIKey is VZIVXJYQKQJZFD-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 214.8 Ų) suggest utility in mass spectrometry-based identification .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-18-7-9-20(10-8-18)16-30-24-21(15-27-30)23(25-17-26-24)29-13-11-28(12-14-29)22-6-4-3-5-19(22)2/h3-10,15,17H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWGNHOYQRRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine (referred to as compound 1) is a complex organic molecule with significant potential in medicinal chemistry. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, including anticancer, antiviral, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of compound 1 is , with an average mass of approximately 398.504 g/mol. The structure features a pyrazolo-pyrimidine core, which is essential for its biological activity. The presence of methyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities. The following sections summarize key findings related to the biological activity of compound 1.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study on structurally similar compounds revealed significant cytotoxic effects against various cancer cell lines, including L1210 and P388 leukemia cells. These compounds were found to inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Antiviral Activity
Compound 1 has shown promise in antiviral applications. Research on related pyrazolo derivatives has indicated that they can inhibit viral replication in vitro. For example, compounds with similar structures demonstrated significant activity against viruses such as Para 3 virus and were effective in reducing viral load in infected cells . This highlights the potential for compound 1 as a lead compound in antiviral drug development.
Neuropharmacological Effects
The piperazine moiety present in compound 1 suggests possible neuropharmacological applications. Piperazine derivatives are known for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have indicated that modifications to piperazine structures can enhance their binding affinity and selectivity for these receptors, potentially leading to therapeutic effects in mood disorders and anxiety .
Case Study 1: Synthesis and Activity Profiling
In a comprehensive study focused on the synthesis of pyrazolo[3,4-d]pyrimidines, researchers synthesized several derivatives and evaluated their biological activities. Among these, compounds similar to 1 were tested against cancer cell lines and exhibited IC50 values indicating potent anticancer activity. The study underscored the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Mechanistic Insights
Another study provided insights into the mechanisms underlying the biological activity of pyrazolo derivatives. It was found that these compounds could inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in animal models. This suggests that compound 1 may also exert similar effects through kinase inhibition, warranting further investigation into its mechanism of action .
Data Table: Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
Scientific Research Applications
Pharmacological Properties
- Anti-inflammatory Activity : Pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory properties. For instance, derivatives of this compound have shown promise in reducing edema in animal models, indicating potential use in treating inflammatory diseases .
- Antitumor Effects : Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may act as antitumor agents. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. This makes them candidates for further development in oncology .
- Analgesic Properties : Research has indicated that compounds within this class may possess analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly relevant for developing new pain management therapies with fewer side effects .
Synthesis and Structural Characterization
The synthesis of 1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. The structural characterization is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure and environment of hydrogen atoms.
- Mass Spectrometry (MS) : Used for determining the molecular weight and structure of the compound.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
Case Study 1: Anti-inflammatory Evaluation
In a study conducted by Abd El-Salam et al., various pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory activity. The results indicated that certain derivatives exhibited significant inhibition of carrageenan-induced edema in rats, demonstrating their potential as therapeutic agents for inflammatory conditions .
Case Study 2: Antitumor Activity Assessment
A recent investigation focused on the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives revealed that these compounds could inhibit specific cancer cell lines through kinase inhibition mechanisms. The study highlighted the need for further exploration into their efficacy and safety profiles in clinical settings .
Comparison with Similar Compounds
Kinase Inhibition
- Compound 33: Dual FLT3/VEGFR2 inhibitor (FLT3 IC₅₀: 0.8 nM; VEGFR2 IC₅₀: 2.1 nM), achieving complete tumor regression in MV4-11 xenograft models at 10 mg/kg .
Anti-inflammatory Activity
- Chloro/Fluoro-substituted Analogues: Compounds with electron-withdrawing groups (e.g., 6b: 4-Cl, 6d: 4-F) exhibit superior anti-inflammatory activity (3 mg/kg) compared to methyl/amino-substituted derivatives in carrageenan-induced edema models .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of pyrazolo[3,4-d]pyrimidine cores often involve reacting intermediates like 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or aryl halides under reflux in dry acetonitrile or dichloromethane. Purification typically involves solvent evaporation, filtration, and recrystallization from acetonitrile . Optimization may require adjusting stoichiometry, reaction time (e.g., 12–24 hours), and solvent polarity to improve yield and purity.
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Confirm substituent positions via proton shifts. For instance, aromatic protons in the 4-methylphenyl group appear as singlets at δ 2.35 ppm (methyl) and δ 7.2–7.4 ppm (aromatic protons) .
- IR : Key stretches include C=N (1600–1650 cm⁻¹) and C-O (if present, 1250–1300 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazolo-pyrimidine scaffold .
Q. What in vitro assays are suitable for preliminary screening of kinase inhibition activity?
- Methodological Answer : Cell-free kinase inhibition assays (e.g., FLT3 or VEGFR2) using ADP-Glo™ or fluorescence-based kits are recommended. For cell-based studies, use FLT3-driven MV4-11 leukemia cells, monitoring IC₅₀ values via MTT assays. Transgenic zebrafish models can assess antiangiogenic effects by quantifying intersegmental vessel formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core Modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., chloro) to improve kinase binding .
- Piperazine Linker : Introduce bulky aryl groups (e.g., 4-chloro-3-trifluoromethylphenyl) to enhance hydrophobic interactions with kinase pockets .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and correlate with IC₅₀ values. Validate via Western blotting for downstream targets like phosphorylated FLT3 .
Q. How should researchers address contradictory data in biological activity between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (e.g., using liver microsomes), and bioavailability. Poor in vivo efficacy may stem from rapid clearance or insufficient tissue penetration .
- Dose Optimization : In xenograft models (e.g., MV4-11 cells in mice), test escalating doses (e.g., 5–50 mg/kg) to balance efficacy and toxicity. Monitor tumor regression via caliper measurements and histological analysis .
Q. What strategies ensure reproducibility in synthesizing and testing this compound across laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt reaction conditions from peer-reviewed syntheses (e.g., dry solvents, inert atmosphere) .
- Reference Standards : Use certified impurities (e.g., 1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol) for HPLC calibration .
- Inter-Lab Validation : Share batch samples for cross-testing in kinase assays and NMR characterization .
Q. How can computational modeling predict off-target effects or toxicity?
- Methodological Answer :
- Target Profiling : Use tools like SwissTargetPrediction to identify potential off-target kinases or GPCRs.
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity. Validate in zebrafish embryos for acute toxicity (LC₅₀) .
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
